![molecular formula C24H28O5 B1228073 (3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone](/img/structure/B1228073.png)
(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone
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Overview
Description
(3'X, 5'a, 9'X, 10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (3'X, 5'a, 9'X, 10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (3'X, 5'a, 9'X, 10'b)-O-(3-hydroxy-6-oxo-7-drimen-11-yl)umbelliferone is primarily located in the membrane (predicted from logP). Outside of the human body, (3'X, 5'a, 9'X, 10'b)-O-(3-hydroxy-6-oxo-7-drimen-11-yl)umbelliferone can be found in herbs and spices. This makes (3'X, 5'a, 9'X, 10'b)-O-(3-hydroxy-6-oxo-7-drimen-11-yl)umbelliferone a potential biomarker for the consumption of this food product.
7-[(6-hydroxy-2,5,5,8a-tetramethyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one is a coumarin.
Scientific Research Applications
Fluorescent Rexinoid for Ligand Screening
Research demonstrates the use of a fluorescent RXR agonist derived from umbelliferone for efficient screening of rexinoids, which are of interest for therapies related to type 2 diabetes, Alzheimer's, and Parkinson's diseases. This method facilitates rapid screening within hours using fluorescence microplate readers, offering a practical approach in biomedical research (Yamada et al., 2019).
Radioprotection in Human Blood Lymphocytes
Umbelliferone has shown potential in protecting against radiation-induced oxidative damage in human blood lymphocytes. Its antioxidant properties were effective in reducing radiation-induced reactive oxygen species, thus preventing apoptotic cell death and mitochondrial depolarization in irradiated lymphocytes (Kanimozhi et al., 2011).
Chemiluminescent Oxidative Reactions
The chemiluminescence of umbelliferone has been studied in various oxidative systems, revealing its role as both a sensitizer and a reactant. This property of umbelliferone is significant in the context of bioluminescence and chemiluminescence research, contributing to the understanding of oxidative reactions in biological systems (Slawinska & Sławiński, 1989).
Instability and Transformation during Extraction
The instability of umbelliferone during extraction processes is noteworthy. Research has identified multiple derivatives formed from umbelliferone under various conditions, providing insights into its behavior and potential transformations in different environments, which is valuable for understanding its applications in food and pharmaceutical industries (Dawidowicz et al., 2018).
Synthesis and Transformations in Organic Chemistry
Umbelliferone-6-carbonyl chloride’s reaction with amines and amino acid methyl esters produces various N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides. This research offers valuable insights into the synthesis and transformations of coumarin derivatives, contributing to the development of novel compounds in organic and medicinal chemistry (Zakharov et al., 2019).
Peroxidase Mimic for Clinical Diagnosis
Umbelliferone has been found to exhibit peroxidase-like activity, catalyzing reactions significant for clinical diagnostics. This discovery opens up possibilities for developing novel assays in medical and biochemical research (Sun et al., 2018).
properties
Product Name |
(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone |
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Molecular Formula |
C24H28O5 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-[(6-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C24H28O5/c1-14-11-18(25)22-23(2,3)20(26)9-10-24(22,4)17(14)13-28-16-7-5-15-6-8-21(27)29-19(15)12-16/h5-8,11-12,17,20,22,26H,9-10,13H2,1-4H3 |
InChI Key |
HIQLOIOGTRDMIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)C2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C |
melting_point |
93-94°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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